

Application Note: Quantification of Carasinol B using HPLC-UV

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasinol B is a naturally occurring stilbenoid tetramer found in plants of the Caragana genus, notably Caragana sinica.[1] Stilbenoids are a class of phenolic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities. Accurate and precise quantification of **Carasinol B** is essential for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents.

This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **Carasinol B**. The described protocol is intended to be a robust and reliable method for researchers in natural product chemistry, pharmacology, and drug development.

Principle

This method utilizes reversed-phase HPLC to separate **Carasinol B** from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile, methanol, and an acetate buffer. The separated **Carasinol B** is then detected by a UV detector at its maximum absorbance wavelength, and the resulting peak area is proportional to the concentration of **Carasinol B** in the sample. Quantification is performed using an external standard calibration curve.



Apparatus and Reagents

- · Apparatus:
 - High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.
 - Analytical balance
 - Ultrasonic bath
 - Centrifuge
 - Vortex mixer
 - Syringe filters (0.45 μm)
 - Volumetric flasks and pipettes
- · Reagents:
 - Carasinol B reference standard (≥98% purity)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Sodium acetate (analytical grade)
 - Acetic acid (analytical grade)
 - Water (HPLC grade)
 - Extraction solvents (e.g., methanol, ethanol, ethyl acetate)

Experimental ProtocolsPreparation of Solutions



- Mobile Phase Preparation: Prepare a 0.02 M sodium acetate buffer and adjust the pH to 4.5 with acetic acid. The mobile phase consists of a mixture of acetonitrile, methanol, and the prepared 0.02 M sodium acetate buffer (pH 4.5) in a ratio of 16:19:65 (v/v/v). Degas the mobile phase by sonication or vacuum filtration before use.
- Standard Stock Solution Preparation: Accurately weigh about 5.0 mg of **Carasinol B** reference standard and dissolve it in 10.0 mL of methanol to obtain a stock solution of 500 μg/mL.
- Calibration Standard Preparation: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Plant Material)

- Grinding: Grind the dried plant material (e.g., roots of Caragana sinica) into a fine powder.
- Extraction: Accurately weigh about 1.0 g of the powdered plant material into a flask. Add 20 mL of methanol (or another suitable extraction solvent).
- Ultrasonication: Sonicate the mixture for 30 minutes at room temperature.
- Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
- Filtration: Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of **Carasinol B** within the calibration range.

Chromatographic Conditions

- Column: ODS-2 Hypersil C18, 5 μm, 4.6 x 150 mm (or equivalent)
- Mobile Phase: Acetonitrile: Methanol: 0.02 M NaOAc-HOAc buffer (pH 4.5) (16:19:65, v/v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C



• Detection Wavelength: 284 nm

• Injection Volume: 20 μL

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6] The following parameters should be assessed:

- Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank sample, a sample spiked with Carasinol B, and a real sample.
- Linearity: The ability of the method to obtain test results that are directly proportional to the
 concentration of the analyte. A calibration curve is constructed by plotting the peak area
 versus the concentration of the calibration standards. The correlation coefficient (r²) should
 be ≥ 0.999.
- Accuracy: The closeness of the test results obtained by the method to the true value. It is
 typically assessed by a recovery study, where a known amount of Carasinol B is added to a
 sample matrix and the recovery is calculated.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) for repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

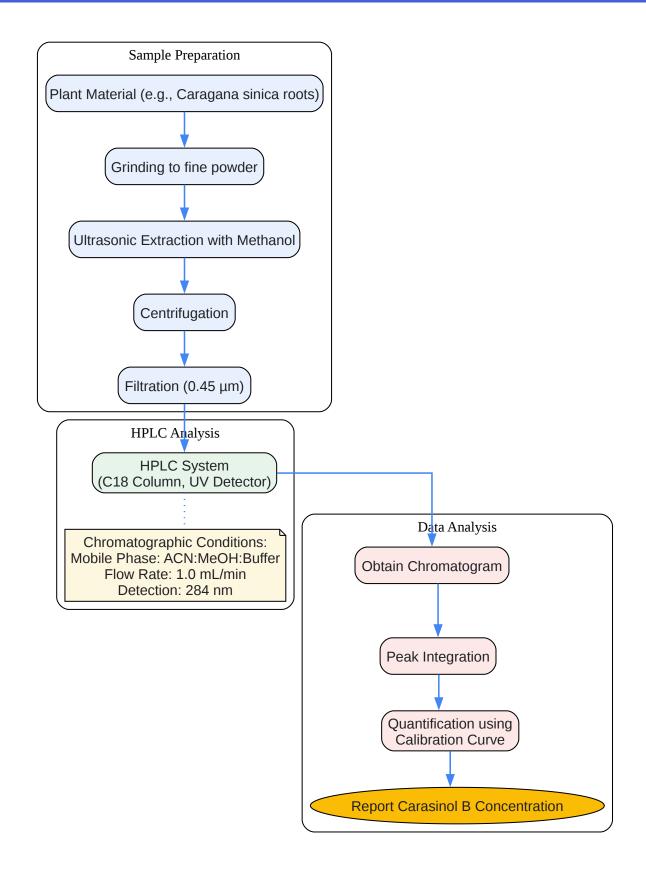
The quantitative data for the HPLC-UV method for **Carasinol B** are summarized in the table below.



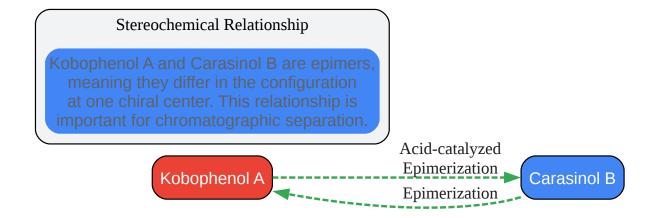
Parameter	Result
Retention Time (min)	~ [To be determined experimentally]
Linearity Range (μg/mL)	1 - 100
Correlation Coefficient (r²)	≥ 0.999
Accuracy (% Recovery)	98 - 102%
Precision (%RSD)	
- Repeatability (Intra-day)	< 2.0%
- Intermediate (Inter-day)	< 3.0%
Limit of Detection (LOD) (μg/mL)	~ [To be determined experimentally]
Limit of Quantitation (LOQ) (μg/mL)	~ [To be determined experimentally]

Visualizations









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